7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene
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Overview
Description
7-(Benzenesulfonyl)-7-azabicyclo[410]hept-3-ene is a bicyclic compound characterized by a unique structure that includes a benzenesulfonyl group and an azabicycloheptene framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene typically involves the reaction of a suitable azabicycloheptene precursor with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction conditions often include maintaining a low temperature to prevent side reactions and ensure high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.
Scientific Research Applications
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The azabicycloheptene framework provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]hept-3-ene: Similar bicyclic structure but with an oxygen atom.
7,7-Dichlorobicyclo[4.1.0]hept-3-ene: Contains chlorine atoms instead of the benzenesulfonyl group.
3-Carene: A naturally occurring bicyclic monoterpene with a similar ring structure.
Uniqueness
7-(Benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene is unique due to the presence of the benzenesulfonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
Properties
CAS No. |
62035-90-9 |
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Molecular Formula |
C12H13NO2S |
Molecular Weight |
235.30 g/mol |
IUPAC Name |
7-(benzenesulfonyl)-7-azabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C12H13NO2S/c14-16(15,10-6-2-1-3-7-10)13-11-8-4-5-9-12(11)13/h1-7,11-12H,8-9H2 |
InChI Key |
JCPAWVGXPJUPIL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC2C1N2S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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